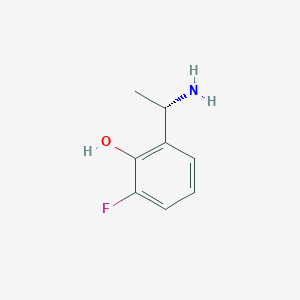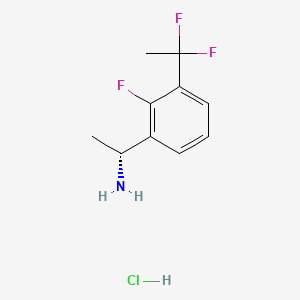![molecular formula C20H25FN2O5 B13651528 1'-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13651528.png)
1'-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an indoline and a piperidine ring, making it a significant molecule in various chemical and pharmaceutical research fields.
Métodos De Preparación
The synthesis of 1’-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indoline and piperidine precursors, followed by their spiro connection through a series of condensation and cyclization reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the spiro linkage .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1’-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1’-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mecanismo De Acción
The mechanism of action for 1’-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 1’-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate include other spiro compounds with indoline and piperidine rings. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. Examples include:
- Spiro[indoline-3,4’-piperidine] derivatives with different substituents on the indoline or piperidine rings.
- Compounds with similar spiro connections but different ring systems, such as spiro[indoline-3,4’-pyrrolidine] or spiro[indoline-3,4’-azepane].
The uniqueness of 1’-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate lies in its specific combination of functional groups and the presence of the fluorine atom, which can significantly influence its reactivity and interactions .
Propiedades
Fórmula molecular |
C20H25FN2O5 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
1-O'-tert-butyl 6-O-methyl 4-fluoro-1-methyl-2-oxospiro[indole-3,4'-piperidine]-1',6-dicarboxylate |
InChI |
InChI=1S/C20H25FN2O5/c1-19(2,3)28-18(26)23-8-6-20(7-9-23)15-13(21)10-12(16(24)27-5)11-14(15)22(4)17(20)25/h10-11H,6-9H2,1-5H3 |
Clave InChI |
YSVRUAJPRLUIBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3F)C(=O)OC)N(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13651452.png)

![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B13651470.png)









![(R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)](/img/structure/B13651531.png)
